3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride is a heterocyclic compound featuring a quinolinone core structure. It is utilized in pharmaceutical development as a key synthetic intermediate and as an analytical standard for drug metabolites. Its primary procurement value lies in its function as a precursor in the synthesis of active pharmaceutical ingredients (APIs), including Zavegepant, and its identity as a metabolite of the antipsychotic drug aripiprazole, making it essential for pharmacokinetic studies.
Substituting the free base form, 3-(piperidin-4-yl)quinolin-2(1H)-one, for this hydrochloride salt in a process or assay is a critical error. The two forms exhibit significant, procurement-relevant differences in fundamental physical properties that directly impact processability, handling, and experimental outcomes. Specifically, the hydrochloride salt offers markedly different aqueous solubility and superior chemical stability compared to the free base, making it the required choice for aqueous-phase reactions, biological assays, and applications demanding high long-term purity and material consistency.
The hydrochloride salt form of 3-(piperidin-4-yl)quinolin-2(1H)-one demonstrates high solubility in water, a direct contrast to its free base counterpart, which has low aqueous solubility. This property is a common advantage of hydrochloride salts of basic compounds, where protonation of the piperidine nitrogen creates a charged species with enhanced water affinity, facilitating dissolution in aqueous media required for many chemical processes and biological screens.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | High |
| Comparator Or Baseline | 3-(piperidin-4-yl)quinolin-2(1H)-one (Free Base): Low |
| Quantified Difference | Qualitatively significant (High vs. Low) |
| Conditions | Standard laboratory conditions in water. |
High aqueous solubility is critical for enabling aqueous-phase reactions, simplifying workup and purification steps, and allowing for the preparation of high-concentration stock solutions in buffers for bioassays without requiring organic co-solvents.
The free base of 3-(piperidin-4-yl)quinolin-2(1H)-one is noted to be prone to oxidation, posing a risk to material integrity during storage and use. In contrast, the hydrochloride salt form is chemically more robust and stable when handled under an inert atmosphere. This enhanced stability prevents the formation of oxidative degradation products that could compromise the yield and purity of subsequent synthetic steps or act as interfering impurities in analytical applications.
| Evidence Dimension | Chemical Stability |
| Target Compound Data | Stable under inert gas |
| Comparator Or Baseline | 3-(piperidin-4-yl)quinolin-2(1H)-one (Free Base): Prone to oxidation |
| Quantified Difference | Qualitatively significant (Stable vs. Prone to oxidation) |
| Conditions | Standard storage and handling. |
Procuring the stable hydrochloride salt ensures lot-to-lot consistency and minimizes the risk of introducing process-critical impurities, leading to more reproducible synthetic outcomes and reliable analytical results.
This compound is the material of choice when developing synthetic routes to APIs like Zavegepant or other complex heterocyclic targets. Its enhanced stability and aqueous solubility facilitate controlled reaction conditions and simpler purifications compared to handling the oxidation-prone, poorly soluble free base.
As a known human metabolite of aripiprazole, this compound is essential for use as a qualified analytical standard in pharmacokinetic (PK) and drug metabolism (DMPK) studies. The high water solubility of the hydrochloride salt ensures ease of preparation for accurate, reproducible standards used in LC-MS/MS bioanalysis of patient samples.
For researchers conducting high-throughput screening or other in-vitro assays on quinolinone-scaffold derivatives, the hydrochloride salt is the preferred form. Its high water solubility allows for the direct creation of concentrated stock solutions in physiological buffers, avoiding the use of potentially confounding organic solvents like DMSO.